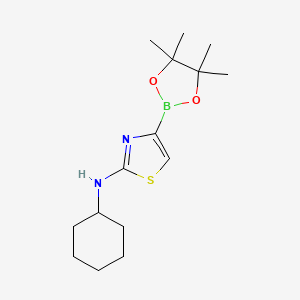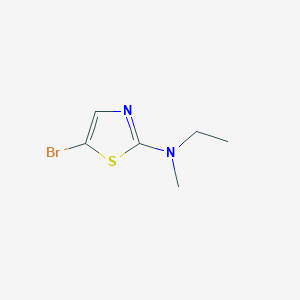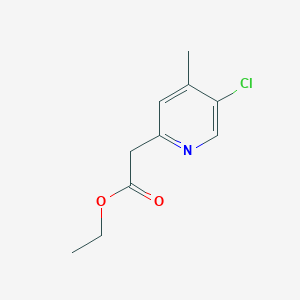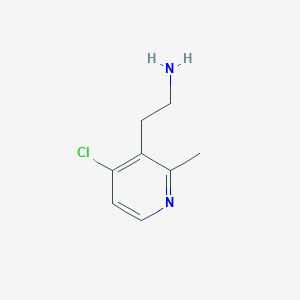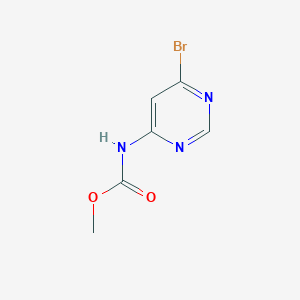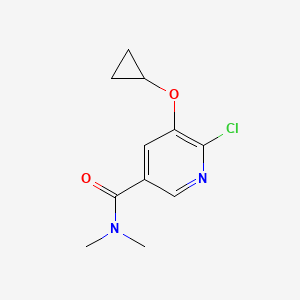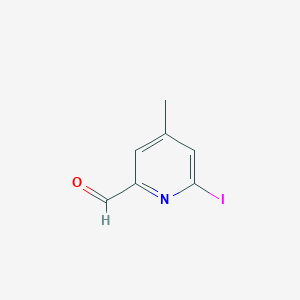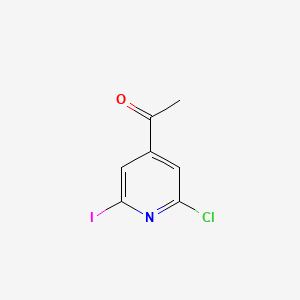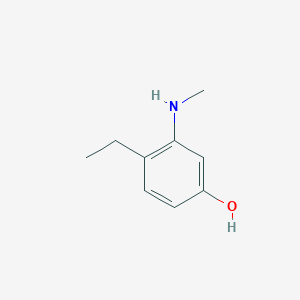
4-Ethyl-3-(methylamino)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-3-(methylamino)phenol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, characterized by the presence of an ethyl group at the fourth position and a methylamino group at the third position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
4-Ethyl-3-(methylamino)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-ethylphenol, with a methylamine source. The reaction typically requires a strong base and elevated temperatures to facilitate the substitution reaction.
Another method involves the reduction of a nitro precursor, such as 4-ethyl-3-nitrophenol, using a reducing agent like hydrogen gas in the presence of a catalyst. This reduction process converts the nitro group to an amino group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, reaction conditions, and purification methods are critical factors in the industrial production process.
化学反应分析
Types of Reactions
4-Ethyl-3-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
科学研究应用
4-Ethyl-3-(methylamino)phenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-ethyl-3-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions. Its ability to undergo electrophilic and nucleophilic substitutions allows it to interact with various biological molecules, potentially affecting cellular processes.
相似化合物的比较
Similar Compounds
4-Ethylphenol: Lacks the methylamino group, resulting in different chemical properties and reactivity.
3-Methylaminophenol: Lacks the ethyl group, leading to variations in its chemical behavior and applications.
4-Methylaminophenol:
Uniqueness
4-Ethyl-3-(methylamino)phenol is unique due to the presence of both the ethyl and methylamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
4-ethyl-3-(methylamino)phenol |
InChI |
InChI=1S/C9H13NO/c1-3-7-4-5-8(11)6-9(7)10-2/h4-6,10-11H,3H2,1-2H3 |
InChI 键 |
ZWFIBKGOPWMUMU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=C1)O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


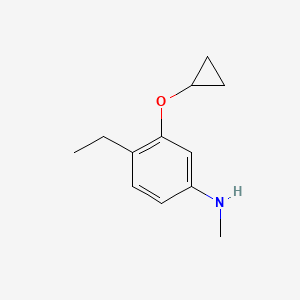
![1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone](/img/structure/B14846100.png)
